Ethyl 5-hydroxy-3-oxohexanoate

Description

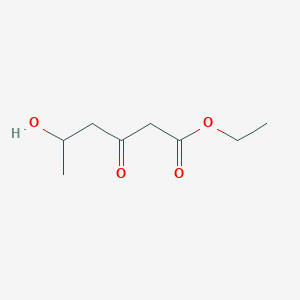

Ethyl 5-hydroxy-3-oxohexanoate (C₈H₁₄O₄) is a β-ketoester with hydroxyl and ketone functionalities at positions 5 and 3, respectively. It is a chiral intermediate widely used in asymmetric synthesis, particularly for pharmaceuticals like statins (e.g., rosuvastatin) and natural products such as (–)-callystatin . Its enantiopure forms (R or S) are synthesized via enzymatic reduction of 3,5-dioxohexanoate derivatives using alcohol dehydrogenases (e.g., LbADH from Lactobacillus brevis), achieving >99% enantiomeric excess (ee) .

Properties

Molecular Formula |

C8H14O4 |

|---|---|

Molecular Weight |

174.19 g/mol |

IUPAC Name |

ethyl 5-hydroxy-3-oxohexanoate |

InChI |

InChI=1S/C8H14O4/c1-3-12-8(11)5-7(10)4-6(2)9/h6,9H,3-5H2,1-2H3 |

InChI Key |

NAIPECNNHCELIY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)CC(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-hydroxy-3-oxohexanoate can be synthesized through various methods, including biocatalytic reduction and chemical synthesis. One common method involves the reduction of ethyl 5-oxohexanoate using alcohol dehydrogenases (ADHs) in the presence of cofactors such as NADH or NADPH . This biocatalytic process is favored for its high chemo-, regio-, and stereoselectivity.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of isolated enzymes or whole cells exhibiting ketone-reducing activity . The process parameters, such as conversion, yield, and enantiomeric excess, are optimized to achieve high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-hydroxy-3-oxohexanoate undergoes various chemical reactions, including:

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4

Comparison with Similar Compounds

Ethyl 5-Oxohexanoate (Ethyl 4-Acetylbutyrate)

- Structure : C₈H₁₄O₃; lacks the hydroxyl group at position 3.

- Key Properties :

- Applications : Primarily used as a flavoring agent and synthetic precursor for esters in fragrances .

- Contrast: The absence of the hydroxyl group reduces its utility in stereoselective pharmaceutical synthesis compared to Ethyl 5-hydroxy-3-oxohexanoate.

tert-Butyl (R)-6-Chloro-5-Hydroxy-3-Oxohexanoate

- Structure : C₁₁H₁₇ClO₅; features a tert-butyl ester and chlorine substituent at position 4.

- Applications : Key intermediate in the synthesis of (–)-callystatin and semi-vioxanthin, showcasing its role in complex natural product assembly .

- Contrast : The tert-butyl group enhances steric protection of the ester, improving stability during reactions, unlike the ethyl ester variant .

Ethyl 5-Methyl-2-Isopropyl-3-Oxohexanoate

tert-Butyl (R)-6-((tert-Butyldimethylsilyl)Oxy)-5-Hydroxy-3-Oxohexanoate

- Structure : C₁₇H₃₄O₅Si; incorporates a silyl-protected hydroxyl group.

- Applications : Intermediate in rosuvastatin synthesis; the silyl group protects the hydroxyl during multi-step reactions .

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for producing Ethyl 5-hydroxy-3-oxohexanoate, and how can reaction conditions be optimized?

- Methodological Answer : this compound is synthesized via β-keto ester intermediates. A scalable approach involves chain elongation of (S)-malic acid derivatives using tert-butyl acetate enolates, followed by catalytic hydrogenation. For stability, ethyl esters (e.g., 2b in ) are preferred over tert-butyl analogs due to their distillability. Key optimization steps include controlling enolate stoichiometry (3–5 equivalents) and selecting Ru(II) catalysts (e.g., Ru[(R)-Tol-BINAP]Cl₂ with AcONa) for stereoselective hydrogenation .

Q. How can researchers characterize this compound and verify its purity?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm the presence of hydroxyl (δ ~2.5 ppm) and ketone (δ ~210 ppm) groups.

- IR spectroscopy to identify β-keto ester carbonyl stretches (~1740 cm⁻¹).

- Chiral HPLC or polarimetry to assess enantiomeric excess, critical for applications in asymmetric synthesis .

- Distillation (for ethyl esters) or recrystallization to isolate high-purity fractions .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : This compound serves as a chiral building block for:

- Natural product synthesis : Intermediate in (–)-callystatin and semi-vioxanthin production via hydroxyl-directed stereochemical control .

- Pharmaceutical precursors : Statin derivatives (e.g., syn-6 in ) through stereoselective hydrogenation .

- Non-natural bioactive molecules : Anti-leishmanial and cytotoxic agents via functional group transformations (e.g., oxidation, substitution) .

Advanced Research Questions

Q. How do stereochemical challenges arise during the hydrogenation of this compound derivatives, and what strategies mitigate them?

- Methodological Answer : The β-keto ester moiety in compounds like 2b ( ) introduces competing syn/anti diastereomer formation during hydrogenation. Key strategies include:

- Catalyst selection : Ru(II) complexes with chiral ligands (e.g., BINAP) enhance syn-selectivity (syn/anti ratio = 2.3 with achiral RuCl₂(PPh₃)₃) .

- Solvent polarity : Polar solvents (e.g., THF) favor Ru(II) activity, while non-polar solvents (e.g., toluene) enhance Rh(I) performance .

- Substrate/catalyst ratio : A 1000:1 ratio minimizes side reactions and maximizes yield of optically pure syn-6 .

Q. What catalytic systems are most effective for enantioselective reductions of this compound derivatives in multiphase bioreactors?

- Methodological Answer : Enzymatic reductions (e.g., alcohol dehydrogenases) in multiphase systems improve enantioselectivity for δ-hydroxy-β-ketoesters. Key parameters:

- Enzyme immobilization on hydrophobic supports to stabilize activity in organic-aqueous interfaces .

- Co-factor recycling systems (e.g., NADH/NAD⁺) coupled with glucose dehydrogenase for continuous reduction .

Q. How can researchers resolve contradictions in stereochemical outcomes reported for this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvent-catalyst interactions or competing reaction pathways. Systematic approaches include:

- Replicating conditions : Compare results using identical catalysts (e.g., Rh(I) vs. Ru(II)) and solvents .

- Computational modeling : DFT studies to predict transition-state geometries and diastereomer preferences.

- Cross-validation : Use multiple analytical methods (e.g., X-ray crystallography, NOESY NMR) to confirm configurations .

Data-Driven Research Considerations

Q. What statistical methods are appropriate for analyzing reaction yield and enantiomeric excess data in this compound synthesis?

- Methodological Answer :

- Multivariate regression to model yield dependencies on variables like temperature, catalyst loading, and solvent polarity.

- ANOVA to assess significance of ligand chirality (e.g., R- vs. S-BINAP) on enantioselectivity .

- Error analysis : Report standard deviations for triplicate runs and use Grubbs’ test to identify outliers in HPLC-measured enantiomeric excess .

Table: Comparison of Catalysts for Hydrogenation of this compound Derivatives

| Catalyst System | Solvent | syn/anti Ratio | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|

| Ru[(R)-Tol-BINAP]Cl₂ + AcONa | THF | 100:0 (syn) | >99 | |

| Rh(I)-(S)-BINAP | Toluene | 1:1.2 | 85 | |

| RuCl₂(PPh₃)₃ | Ethanol | 2.3:1 | N/A (achiral) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.